molecular formula C15H9BrN2O3S B1681832 Smifh2 CAS No. 340316-62-3

Smifh2

Cat. No.: B1681832
CAS No.: 340316-62-3
M. Wt: 377.2 g/mol
InChI Key: MVFJHEQDISFYIS-XYOKQWHBSA-N
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Mechanism of Action

Target of Action

SMIFH2, or Small Molecule Inhibitor of Formin Homology 2 domains, is a formin-specific inhibitor . Formins are a large and diverse class of actin-associated proteins that are evolutionarily conserved in nature . They play a crucial role in actin polymerization, a process vital for various cellular functions . This compound is active against several types of formins from different species . Interestingly, this compound also inhibits members of the myosin superfamily, including non-muscle myosin 2A, bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 .

Mode of Action

It achieves this by inhibiting the activity of myosin ATPase and the ability to translocate actin filaments in the gliding actin in vitro motility assay . The inhibition of non-muscle myosin 2A in vitro requires a higher concentration of this compound compared with that needed to inhibit retrograde flow and stress fiber contraction in cells .

Biochemical Pathways

Formins regulate the dynamics of the actin cytoskeleton, which is crucial for various cellular processes such as cell division, migration, and intracellular transport . By inhibiting formin-driven actin polymerization, this compound affects these processes. It also inhibits the retrograde flow of myosin 2 filaments and contraction of stress fibers .

Pharmacokinetics

It is known that this compound is a cell-permeable inhibitor , suggesting that it can cross cell membranes to exert its effects.

Result of Action

The inhibition of formin-driven actin polymerization by this compound results in changes to the actin cytoskeleton . This includes the inhibition of retrograde flow of myosin 2 filaments and contraction of stress fibers . These changes can affect various cellular processes regulated by the actin cytoskeleton, such as cell division, migration, and intracellular transport .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of profilin, an abundant actin monomer-binding protein, may mask the inhibitor interaction or suppress polymerization of a potential actin/SMIFH2 complex . Additionally, the concentration of this compound required to inhibit certain processes can vary depending on the cellular environment

Biochemical Analysis

Biochemical Properties

SMIFH2 plays a significant role in biochemical reactions, particularly those involving the formin family of cytoskeletal regulators . It has been found to inhibit all human formins tested, suggesting a broad-spectrum inhibitory activity . The nature of these interactions involves the inhibition of actin polymerization, a process crucial to the formation and maintenance of the cytoskeleton .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting formin-driven actin polymerization . This can impact cell signaling pathways, gene expression, and cellular metabolism, as these processes often rely on the structural integrity and dynamics of the cytoskeleton .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to formin proteins and inhibiting their activity . This includes the inhibition of actin filament nucleation, a key function of formins . The result is a disruption of actin dynamics, which can lead to changes in cell shape, motility, and other processes dependent on the cytoskeleton .

Metabolic Pathways

This compound is involved in the regulation of actin dynamics, a crucial metabolic pathway in the cell . It interacts with formin proteins, which are key regulators of this pathway .

Transport and Distribution

Given its role in regulating the cytoskeleton, it is likely that it is distributed wherever formin proteins and actin filaments are present .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever formin proteins are found, given its role as a formin inhibitor . Formins are typically associated with regions of dynamic actin assembly, such as the leading edge of migrating cells and the tips of filopodia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMIFH2 involves several steps, starting with the preparation of the core dihydropyrimidine structure. The general synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 3-bromobenzaldehyde) with thiourea and ethyl acetoacetate under acidic conditions to form the dihydropyrimidine core.

    Cyclization: The intermediate product undergoes cyclization to form the desired dihydropyrimidine ring.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of the reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

SMIFH2 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs, which may have different biological activities.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

SMIFH2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    CK-666: An inhibitor of the Arp2/3 complex, another actin-nucleating factor.

    Latrunculin A: Binds to actin monomers and prevents their polymerization.

    Cytochalasin D: Binds to the barbed ends of actin filaments, preventing their elongation.

Uniqueness of SMIFH2

This compound is unique in its specific inhibition of the FH2 domain of formins, distinguishing it from other actin inhibitors that target different aspects of actin dynamics. This specificity allows researchers to dissect the unique roles of formins in cellular processes, providing insights that are not possible with other inhibitors .

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJHEQDISFYIS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340316-62-3
Record name 340316-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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